1-[4-(2,2-Difluoroethoxy)phenyl]methanamine is a chemical compound characterized by its unique structure and properties. It is an aromatic amine derivative featuring a difluoroethoxy group, which contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's molecular formula is CHFN, with a molecular weight of approximately 225.24 g/mol.
This compound can be synthesized through various organic reactions involving difluoroethanol and phenylmethanamine derivatives. The synthesis often employs methods that facilitate the formation of the ether linkage between the difluoroethoxy group and the phenyl ring.
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine is classified as an aromatic amine, specifically a substituted phenylmethanamine. Its unique difluoroalkyl substituent classifies it further into fluorinated organic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine typically involves several key steps:
For instance, one common method involves heating the reactants in a solvent like toluene or ethanol at elevated temperatures (around 100 °C) for several hours to ensure complete reaction and formation of the desired product .
The molecular structure of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine can be represented as follows:
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine can undergo various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures have shown promise in anticancer activity by acting as topoisomerase II poisons .
Relevant data on its physical properties can be derived from experimental studies focusing on similar fluorinated compounds .
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine has several scientific applications:
Fluorinated aromatic amines represent a strategically important class of bioactive molecules in modern medicinal chemistry, combining the structural features of aromatic ring systems with fluorine’s unique physicochemical influence. The incorporation of fluorine atoms and fluorinated groups into drug candidates has proven highly effective for enhancing pharmacological profiles, with fluorinated compounds now comprising approximately 20-25% of all commercialized pharmaceutical agents. Within this chemical space, 1-[4-(2,2-difluoroethoxy)phenyl]methanamine (chemical formula: C₉H₁₁F₂NO) serves as a structurally distinct scaffold that merges a benzylamine pharmacophore with a difluoroethoxy substituent [1]. This molecular architecture combines the hydrogen-bonding capability of the primary amine with the steric and electronic effects conferred by the difluoroethoxy group (–OCH₂CF₂H), creating versatile building blocks for drug discovery pipelines targeting diverse therapeutic areas including oncology, CNS disorders, and infectious diseases [3] [7].
Fluorinated benzylamines serve as privileged structural motifs that strategically influence key pharmacological parameters. The primary amine functionality provides a synthetic handle for derivatization into amides, ureas, imines, and heterocyclic systems while potentially engaging in crucial hydrogen-bonding interactions with biological targets. Concurrently, the difluoroethoxy group (–OCH₂CF₂H) significantly modulates the compound’s electronic distribution and steric profile. The fluorine atoms inductively withdraw electron density from the aromatic system, reducing the π-electron density at the para-position by approximately 30% compared to non-fluorinated analogues [3]. This electron-withdrawing effect influences aromatic electrophilicity, hydrogen bonding capacity, and metabolic stability.
The lipophilic efficiency metrics of 1-[4-(2,2-difluoroethoxy)phenyl]methanamine reveal its balanced properties: molecular weight (187.19 g/mol), calculated logP (1.78), and topological polar surface area (35.2 Ų). These parameters position it favorably within drug-like chemical space, complying with Lipinski’s rule of five and suggesting favorable membrane permeability and oral absorption potential [1] [4]. Its structural features enable three key design strategies in bioactive molecule development:
Table 1: Calculated Physicochemical Properties of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine
Property | Value | Relevance in Drug Design |
---|---|---|
Molecular Formula | C₉H₁₁F₂NO | Scaffold complexity and derivatization potential |
Molecular Weight | 187.19 g/mol | Rule of Five compliance |
Predicted logP | 1.78 | Membrane permeability and distribution |
Topological Polar Surface Area | 35.2 Ų | Cell permeability and absorption potential |
Hydrogen Bond Donors | 1 | Target interaction capability |
Hydrogen Bond Acceptors | 3 | Solubility and target binding |
Rotatable Bonds | 4 | Molecular flexibility and bioavailability |
The development of difluoroethoxy-substituted benzylamines emerged from systematic structure-activity relationship (SAR) studies focused on optimizing aryl ether pharmacophores. Early medicinal chemistry efforts identified that electron-deficient aryl rings significantly enhanced target engagement in kinase inhibitors and topoisomerase-targeting anticancer agents. The historical progression occurred through three distinct phases:
The specific compound 1-[4-(2,2-difluoroethoxy)phenyl]methanamine gained prominence through oncology-focused drug discovery programs targeting topoisomerase II inhibition. SAR studies demonstrated that hybrid molecules incorporating this motif exhibited substantially improved inhibitory potency (IC₅₀ = 7.3 ± 1.5 μM) compared to first-generation compounds, while maintaining favorable microsomal stability (>80% remaining after 30-minute incubation with liver microsomes) [3]. Synthetic accessibility further contributed to its adoption, with established routes proceeding from 4-hydroxybenzaldehyde through sequential Williamson ether synthesis and Curtius rearrangement or reductive amination protocols [4] [5]. The hydrochloride salt form (CAS RN: 1431968-12-5) emerged as the preferred material for pharmaceutical research due to improved crystallinity and handling properties [6].
Table 2: Evolution of Benzylamine Derivatives in Medicinal Chemistry Programs
Structural Class | Representative Compound | Advantages | Limitations |
---|---|---|---|
Alkoxybenzylamines | 4-Ethoxybenzylamine | Synthetic accessibility | Metabolic instability (O-dealkylation) |
Monofluoroethoxybenzylamines | 4-(2-Fluoroethoxy)benzylamine | Moderate metabolic stability | Limited electronic effects |
Difluoroethoxybenzylamines | 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine | Enhanced metabolic stability, strong electron-withdrawing effect | Increased synthetic complexity |
Trifluoromethoxybenzylamines | 4-(Trifluoromethoxy)benzylamine | Highest metabolic stability | Excessive lipophilicity (logP > 3.0) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0